![molecular formula C20H23NO6 B4299988 3-(4-ethoxyphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid](/img/structure/B4299988.png)
3-(4-ethoxyphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid
Overview
Description
3-(4-ethoxyphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of an ethoxyphenyl group, a methoxyphenoxyacetyl group, and an amino propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxyphenol, the compound can be subjected to electrophilic aromatic substitution to introduce the desired functional groups.
Coupling with Methoxyphenoxyacetyl Chloride: The intermediate can then be reacted with 2-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
Introduction of the Propanoic Acid Moiety: Finally, the amide can be coupled with a propanoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(4-ethoxyphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound may be investigated for its potential biological activities, such as anti-inflammatory, analgesic, or antimicrobial properties. Researchers might explore its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, derivatives of this compound could be used in the production of polymers, coatings, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid
- 3-(4-ethoxyphenyl)-3-{[(2-ethoxyphenoxy)acetyl]amino}propanoic acid
- 3-(4-ethoxyphenyl)-3-{[(2-hydroxyphenoxy)acetyl]amino}propanoic acid
Uniqueness
The unique combination of functional groups in 3-(4-ethoxyphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-3-[[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-3-26-15-10-8-14(9-11-15)16(12-20(23)24)21-19(22)13-27-18-7-5-4-6-17(18)25-2/h4-11,16H,3,12-13H2,1-2H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFULXTAMGYPNRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.